Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9): A Comprehensive Technical Guide on Synthesis, Safety, and Pharmacological Applications
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9): A Comprehensive Technical Guide on Synthesis, Safety, and Pharmacological Applications
Executive Summary & Pharmacological Relevance
In modern drug discovery, the benzofuran scaffold is a privileged structure, frequently utilized to design agents targeting viral polymerases, bacterial cell walls, and cardiac arrhythmias . Specifically, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (CAS: 384359-45-9) serves as a highly functionalized, versatile building block.
The strategic placement of the tert-butyl group at the C2 position provides immense steric bulk, which prevents unwanted metabolic oxidation at this site and increases the overall lipophilicity of the molecule—a critical factor for cellular permeability. Meanwhile, the C5-hydroxyl group acts as a synthetic handle for downstream functionalization (e.g., triflation for Suzuki-Miyaura cross-coupling), and the C3-ethyl ester can be readily hydrolyzed and converted into various amides to explore structure-activity relationships (SAR) .
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized in Table 1 .
Table 1: Physicochemical Properties of CAS 384359-45-9
| Property | Value |
| CAS Registry Number | 384359-45-9 |
| Chemical Name | Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate |
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.305 g/mol |
| Physical State | Solid (Typically white to off-white crystalline powder) |
| Structural Class | Bioactive Small Molecule / Benzofuran Derivative |
Safety Data Sheet (SDS) & Handling Guidelines
As a biologically active screening compound, standard laboratory safety protocols must be rigorously applied. The compound exhibits moderate irritant properties typical of phenolic and ester-containing heterocycles .
Table 2: GHS Classification and Safety Directives
| Hazard Category | GHS Classification & Handling Directives |
| Signal Word | Warning |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |
| Precautionary Statements | P261 : Avoid breathing dust/fumes/gas/mist/vapors/spray. P280 : Wear protective gloves/protective clothing/eye protection/face protection. |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water. |
| Storage & Stability | Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Protect from prolonged exposure to light and ambient moisture to prevent ester hydrolysis or phenol oxidation. |
Mechanistic Synthesis: The Nenitzescu-Type Annulation
The most robust method for constructing the 5-hydroxybenzofuran core is via a Lewis acid-catalyzed Nenitzescu-type oxidative coupling . This reaction involves the condensation of 1,4-benzoquinone (an electrophile) with a β -keto ester (the nucleophile)—in this case, ethyl 4,4-dimethyl-3-oxopentanoate.
Mechanistic Causality
The reaction is driven by the initial coordination of a Lewis acid (such as ZnCl₂) to the carbonyl oxygens of the benzoquinone. Why ZnCl₂? Stronger Lewis acids like AlCl₃ can cause premature decomposition of the β -keto ester or unwanted ether cleavage. ZnCl₂ provides a mild, highly tuned coordination environment that enhances the electrophilicity of the quinone just enough to facilitate the Michael addition of the enol tautomer of the β -keto ester. Following C-C bond formation, an intramolecular cyclization (hemiketal formation) occurs, which rapidly dehydrates. The irreversible loss of water and subsequent aromatization acts as the thermodynamic sink, driving the reaction to completion.
Fig 1: Lewis acid-catalyzed Nenitzescu mechanism for benzofuran synthesis.
Experimental Workflow & Self-Validating Protocol
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Every step includes an observable metric to confirm success.
Reagents Required:
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1,4-Benzoquinone (1.1 equiv)
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Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)
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Anhydrous Zinc Chloride (ZnCl₂) (1.2 equiv)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
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Preparation & Purging: Flame-dry a 250 mL round-bottom flask. Add ethyl 4,4-dimethyl-3-oxopentanoate (10.0 mmol) and 1,4-benzoquinone (11.0 mmol). Dissolve in 50 mL of anhydrous DCM under a continuous nitrogen atmosphere.
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Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: 1,4-benzoquinone is highly reactive; cooling prevents unwanted oxidative polymerization and ensures the Michael addition is the dominant pathway.
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Catalyst Addition: Dissolve anhydrous ZnCl₂ (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Gradual addition prevents localized exotherms that could degrade the β -keto ester.
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Annulation & Aromatization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is progressing correctly when the bright yellow spot of benzoquinone diminishes, replaced by a highly UV-active product spot with a lower Rf (due to the polar 5-hydroxyl group).
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Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the Lewis acid immediately halts any reverse or side reactions. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).
Fig 2: Step-by-step experimental workflow for the synthesis and isolation protocol.
Downstream Applications in Drug Development
Once synthesized, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate serves as a launchpad for complex drug architectures .
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C5-Phenol Exploitation: The free hydroxyl group can be converted into a trifluoromethanesulfonate (triflate) using Tf₂O and pyridine. This intermediate is highly active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations), allowing researchers to append diverse aryl or heteroaryl rings to the C5 position.
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C3-Ester Derivatization: Saponification of the ethyl ester using LiOH in THF/H₂O yields the free carboxylic acid. Subsequent activation with coupling reagents (like HATU or EDC/HOBt) allows for the synthesis of benzofuran-3-carboxamides, a motif heavily featured in antiviral compounds targeting Hepatitis C Virus (HCV) polymerases .
References
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NextSDS. "ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate — Chemical Substance Information". NextSDS Database. URL:[Link]
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Accela ChemBio. "Ethyl 5-Hydroxy-2-(2-pyrazinyl)benzofuran-3-carboxylate and Related Products". AccelaChem. URL: [Link]
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ACS Publications. "Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A". Journal of Organic Chemistry. URL: [Link]
